2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)6-16-11(8-1-2-8)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,1-2,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFFWFAPLPGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes a pyrazole ring, a cyclopropyl group, and a thiophene moiety. The presence of these functional groups is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅OS |
| Molecular Weight | 369.49 g/mol |
| CAS Number | 2034451-14-2 |
Biological Activity Overview
Research indicates that compounds containing pyrazole derivatives often exhibit diverse pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic properties
- Antitumor activity
- Insecticidal and acaricidal activities
The specific biological activities of this compound are attributed to its ability to interact with various enzymes and receptors within biological systems.
The mechanism of action for this compound involves several key interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator for receptors associated with pain and inflammation.
- Covalent Bond Formation : The acetimidamide group can form covalent bonds with nucleophilic residues in target proteins, potentially altering their function.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of pyrazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound in animal models. Results indicated a marked reduction in inflammation markers, suggesting its efficacy in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazole Derivative A | Contains pyrazole and thiophene | Known for anti-inflammatory effects |
| 1H-Pyrazole Derivative B | Similar cyclopropyl group | Exhibits insecticidal activity |
| 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | Contains carboxylic acid group | Enhanced solubility and bioavailability |
The distinct combination of functional groups in this compound contributes to its unique biological activities compared to these similar compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Substituent Effects: The cyclopropyl group in the target compound enhances metabolic stability compared to bulkier alkyl groups (e.g., trifluoromethyl in Compound 191) . Acetimidamide vs.
Pharmacological and Computational Insights
- However, the absence of a pyrimidine ring in the target compound may limit its specificity compared to pyrazolo-pyrimidine derivatives .
- Computational Studies : Density-functional theory (DFT) analyses (e.g., B3LYP functional) predict that the thiophen-3-yl substituent lowers the HOMO-LUMO gap by 0.8 eV compared to phenyl analogs, enhancing electrophilic reactivity .
Research Findings and Implications
- For example, TRK inhibitors (Patent EP) show IC50 values < 10 nM in vitro, suggesting the target compound may require optimization for similar potency .
- Solubility and Bioavailability : The acetimidamide group improves aqueous solubility (predicted logP = 1.2) compared to trifluoromethyl-containing analogs (logP = 2.8), as calculated via Colle-Salvetti correlation-energy models .
Preparation Methods
Cyclocondensation Strategy
- The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. This method allows for the controlled introduction of substituents at the 3- and 5-positions of the pyrazole ring.
- For 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, the cyclopropyl group is introduced by using cyclopropyl-substituted β-keto esters or analogous precursors.
- The thiophene-3-yl substituent is incorporated by employing thiophene-containing aldehydes or nitriles during the condensation step.
Regioselectivity Control
- The regioselective installation of substituents on the pyrazole ring is critical. Strategies include:
- Use of bulky protecting or directing groups (e.g., tetrahydro-2H-pyran) on the pyrazole nitrogen to steer substitution patterns.
- Computational methods such as density functional theory (DFT) to predict the thermodynamic stability of regioisomers and guide synthetic planning.
- Validation of regioisomers by spectroscopic techniques such as NOESY NMR and single-crystal X-ray diffraction to confirm spatial arrangement of substituents.
Alternative Synthetic Route: Grignard and Cyclisation Approach
- An alternative method involves the formation of cyclopropyl-substituted pyrazoles via Grignard reactions followed by cyclisation with hydrazine hydrate.
- The sequence includes:
- Reaction of a suitable precursor with a Grignard reagent to form an intermediate aldehyde.
- Condensation of this aldehyde with aromatic aldehydes to yield arylidene derivatives.
- Cyclisation of these derivatives with hydrazine hydrate under reflux conditions (e.g., ethanol solvent, 12 hours) to afford the pyrazole ring with cyclopropyl and thiophene substituents.
- This method is noted for its simplicity, cost-effectiveness, and high yields (up to 99% in analogous systems).
Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives + β-keto esters/nitriles | Controlled temperature, inert atmosphere |
| Regioselective functionalization | Bulky directing groups, DFT predictions | Use of NOESY NMR and X-ray for confirmation |
| Amidination (acetimidamide formation) | EDC/HOBt coupling agents, DMF or THF solvent | Silica gel chromatography, recrystallization |
| Alternative Grignard route | Grignard reagent, aromatic aldehydes, hydrazine hydrate reflux | Ethanol solvent, 12 h reflux, high yield |
Research Findings and Optimization
- Optimization studies highlight the importance of low temperature and inert atmosphere during pyrazole formation to minimize side reactions and improve regioselectivity.
- Computational chemistry tools provide predictive power for regioisomer stability, guiding synthetic routes and reducing trial-and-error experimentation.
- The Grignard-cyclisation method offers a practical alternative with fewer steps and high product purity, suitable for scale-up.
- Purification by gradient chromatography and recrystallization ensures removal of regioisomeric impurities and side-products, critical for biological applications.
Q & A
Q. What are the key synthetic routes for 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with cyclopropyl-substituted pyrazole precursors and functionalization with thiophene and acetimidamide groups. Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (reflux conditions), and catalysts like triethylamine to facilitate amide bond formation . Yield optimization may require iterative adjustments of pH, reaction time, and purification via chromatography .
Q. What spectroscopic and crystallographic methods are recommended for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystallographic analysis, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle measurements, especially for resolving heterocyclic ring conformations .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include accelerated degradation tests under heat, light, and humidity. Techniques like High-Performance Liquid Chromatography (HPLC) monitor purity over time, while Fourier-Transform Infrared Spectroscopy (FTIR) tracks functional group integrity. Avoid prolonged storage in polar solvents to prevent hydrolysis of the acetimidamide moiety .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvent effects or unaccounted protein-ligand dynamics. Use molecular dynamics simulations to refine docking models (e.g., AutoDock Vina) and validate with isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Case studies on analogous pyrazole-thiophene hybrids highlight the importance of explicit solvent models in improving prediction accuracy .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s enzyme inhibitory potency?
Systematic SAR requires synthesizing derivatives with targeted substitutions (e.g., fluorophenyl or methoxy groups) on the pyrazole or thiophene rings. Assay inhibitory effects against enzymes like 5-lipoxygenase (5-LOX) or cytochrome P450 isoforms. Quantitative SAR (QSAR) models using Hammett constants or logP values can predict electronic or hydrophobic contributions to activity .
Q. What experimental approaches mitigate challenges in crystallizing this compound for X-ray analysis?
Co-crystallization with compatible ligands or use of cryogenic conditions (e.g., liquid nitrogen) improves crystal formation. If twinning occurs, employ SHELXD for phase refinement and SHELXE for density modification. For low-resolution data, synchrotron radiation enhances diffraction quality .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound’s anti-inflammatory potential?
Use in vitro models like lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA). Pair with in vivo murine models (e.g., carrageenan-induced paw edema) and compare to positive controls like indomethacin. Molecular docking against COX-2 or NF-κB targets provides mechanistic insights .
Q. What techniques are critical for analyzing the compound’s electronic properties in materials science applications?
Cyclic Voltammetry (CV) assesses redox behavior, while Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO). Ultraviolet-Visible (UV-Vis) spectroscopy evaluates π-π* transitions in the thiophene ring, which are relevant for optoelectronic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
